9-Chloro-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
9-chloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLJVNKIIWBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274522 | |
| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198413-03-4 | |
| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198413-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper(I) Iodide (CuI)-Catalyzed Tandem Reaction
- A one-pot tandem CuI-catalyzed reaction involving C–N bond formation and intramolecular amidation.
- Reactants: 2-halopyridine and (Z)-3-amino-3-arylacrylate ester.
- Solvent: Dimethylformamide (DMF).
- Conditions: Heating at 130 °C.
- Outcome: Multisubstituted pyrido[1,2-a]pyrimidin-4-ones with good to excellent yields.
- Features: Broad substrate scope, good functional group tolerance, gram-scale preparation.
Relevance to 9-Chloro Derivative:
- The halogen on the pyridine (e.g., chloro) can be effectively incorporated using this method.
- The protocol allows for the introduction of chlorine at the 9-position by using 2-chloropyridine as a starting material.
| Parameter | Details |
|---|---|
| Catalyst | CuI |
| Reactants | 2-halopyridine, (Z)-3-amino-3-arylacrylate ester |
| Solvent | DMF |
| Temperature | 130 °C |
| Reaction Type | C–N bond formation/intramolecular amidation |
| Yield Range | Good to excellent |
| Scale | Gram scale |
Reference: This method was reported in 2023 and highlights practical and modular synthesis applicable to 9-chloro derivatives.
Cyanoketene Dithioacetal-Based Synthesis
- Utilizes cyanoketene dithioacetal as a versatile building block.
- Reactants: 2-aminopyridine derivatives and cyanoketene dithioacetal.
- Solvents: Ethanol or benzene with triethylamine.
- Conditions: Reflux for 3 hours.
- Post-reaction: Removal of solvent under reduced pressure, washing with diethyl ether, recrystallization.
- Variants: Preparation of 2-ethoxy-3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidine and 2-methylthio derivatives.
Application to 9-Chloro Derivative:
- By using 2-chloropyridine analogs or chlorinated aminopyridines, the chlorine atom can be introduced at the 9-position.
- The method is adaptable to various substituents, allowing synthesis of chloro-substituted pyrido[1,2-a]pyrimidin-4-one derivatives.
| Parameter | Details |
|---|---|
| Key Reagents | 2-Aminopyridine (chlorinated), cyanoketene dithioacetal |
| Solvent | Ethanol or benzene + triethylamine |
| Temperature | Reflux (~78-110 °C depending on solvent) |
| Reaction Time | 3 hours |
| Purification | Recrystallization from methanol or ethyl acetate |
| Yield Range | Around 67-71% |
- Further transformations of the intermediate products allow for diverse functionalization.
- This method has been reported in detail in the International Journal of Chemical Sciences (2008), providing a robust synthetic route.
Summary Table of Preparation Methods for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| CuI-Catalyzed Tandem Reaction | 2-Chloropyridine, (Z)-3-amino-3-arylacrylate ester | DMF, 130 °C, one-pot | Good to excellent | Modular, gram-scale, broad substrate scope |
| Cyanoketene Dithioacetal Route | 2-Chloropyridine derivatives, cyanoketene dithioacetal | Ethanol or benzene reflux 3h | ~67-71 | Versatile, allows further functionalization |
| Electrochemical Functionalization | Pyrido[1,2-a]pyrimidin-4-one derivatives | Electrochemical setup | High | Post-synthesis modification, not direct prep. |
Chemical Reactions Analysis
Types of Reactions
9-Chloro-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids can yield aryl and vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrido[1,2-a]pyrimidin-4-ones with different functional groups at the 9-position.
Oxidation and Reduction: Products include oxidized or reduced derivatives with altered electronic properties.
Cross-Coupling Reactions:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
9-Chloro-pyrido[1,2-a]pyrimidin-4-one and its derivatives have been investigated for their pharmacological properties. They exhibit potential as therapeutic agents due to their ability to interact with biological targets effectively. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one have shown promise in drug discovery efforts aimed at treating various diseases, including cancer and neurological disorders.
Case Study: Rispedal Derivatives
One notable application is in the synthesis of intermediates for the production of antipsychotic medications such as risperidone and paliperidone. A patent describes a process for preparing 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which is crucial for synthesizing these compounds with enhanced efficacy and reduced side effects .
Synthetic Methodologies
Catalytic Reactions:
Recent studies highlight innovative synthetic routes for producing this compound derivatives using copper-catalyzed reactions. One method involves a one-pot tandem CuI-catalyzed C–N bond formation followed by intramolecular amidation. This approach allows for the efficient synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones with good yields and broad substrate scope .
Chalcogenation Reactions:
Another significant advancement is the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This method enables the synthesis of diverse 3-ArS/ArSe derivatives under mild conditions, showcasing high functional group tolerance and operational simplicity .
Electrochemical Applications
Electro-Oxidative Selenylation:
An electrochemically driven method for C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones has been developed. This technique utilizes an external oxidant-free strategy to enhance the selectivity and yield of selenylated products, which are valuable in developing new materials and pharmaceuticals .
Photoluminescent Chemosensors
Sensor Development:
Pyrido[1,2-a]pyrimidin-4-one derivatives have been explored as photoluminescent chemosensors. Their unique structural properties allow them to detect various analytes through fluorescence changes upon binding with target molecules. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural Variations and Substituent Positions
The biological and chemical properties of pyrido-pyrimidinones are highly dependent on substituent positions (e.g., 2-, 3-, 6-, 7-, or 9-position) and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrido-Pyrimidinones
Physicochemical Properties
Biological Activity
Overview
9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, biochemical interactions, and therapeutic potential.
The primary mode of action for this compound involves its interaction with various enzymes and biochemical pathways:
- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine. This enhancement boosts cholinergic signaling, which is critical in neuronal communication and cognitive functions.
- Metal-Free C-3 Chalcogenation : It can undergo metal-free C-3 chalcogenation, suggesting interactions with sulfur and selenium biochemical pathways. This reaction may facilitate the synthesis of 3-ArS/ArSe derivatives, which are valuable in medicinal chemistry.
This compound exhibits several notable biochemical properties:
- Cellular Effects : In neuronal cell models, the inhibition of AChE leads to enhanced cholinergic activity. This has implications for cognitive enhancement and neuroprotection.
- Stability and Dosage Effects : Laboratory studies indicate that the compound maintains stability under standard conditions. Its effects vary with dosage; low doses enhance cognitive functions and exhibit anti-inflammatory properties without significant adverse effects.
- Metabolic Pathways : The compound is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites that may influence its biological activity.
Biological Activities
The compound has been investigated for multiple biological activities:
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Compounds similar to this compound have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, modifications in the structure can enhance antibacterial potency significantly .
Anticancer Potential
Studies have highlighted the anticancer properties of this compound:
- Cytotoxicity : In vitro studies demonstrate that certain derivatives exhibit cytotoxic effects against cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating effective concentrations for therapeutic use. The presence of chlorine at the 9-position enhances these activities compared to other halogenated derivatives .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Inhibition Studies : Experimental data indicate that this compound can inhibit inflammatory responses in animal models, comparable to standard anti-inflammatory drugs like indomethacin. This suggests potential use in treating inflammatory diseases .
Case Studies
Several case studies have documented the biological activity of this compound:
- Cognitive Enhancement in Animal Models : A study involving rodent models demonstrated that administration of the compound improved memory retention and learning capabilities through AChE inhibition.
- Antimicrobial Efficacy : Clinical trials assessing the antimicrobial activity against resistant bacterial strains showed that compounds derived from this class significantly reduced bacterial load in infected models.
- Anti-cancer Activity : Research on cancer cell lines revealed that treatment with this compound led to increased apoptosis rates and cell cycle arrest at G1 phase.
Q & A
Q. What are the common synthetic routes for preparing 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with chloro-containing malonates or α,β-unsaturated esters under reflux in aprotic solvents (e.g., 1,2-dichloroethane). Optimizing reaction temperature (80–120°C) and using phosphorus oxychloride (POCl₃) as a cyclizing agent improves yields. Phase-transfer catalysis (e.g., tetrabutylammonium bromide with K₂CO₃) enhances alkylation efficiency for intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. How is the chloro substituent at position 9 utilized in further derivatization through nucleophilic substitution reactions?
- Methodological Answer : The C9-Cl bond is highly reactive toward nucleophiles (e.g., amines, azides, thiols). For example, treatment with hydrazine generates 9-hydrazino derivatives, which can be cyclized into triazolo-fused analogs. Reaction with NaN₃ in DMF at 60°C yields 9-azido intermediates for click chemistry applications. Kinetic studies (e.g., monitoring by HPLC) help optimize solvent polarity and reaction time to minimize byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the C9-Cl deshielding effect (δ 150–160 ppm for C9 in ¹³C NMR) and pyrimidinone carbonyl (δ 165–170 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₆ClN₂O⁺: calculated 193.0174).
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment. Retention times correlate with logP values predicted by computational tools (e.g., ChemAxon) .
Advanced Research Questions
Q. How can metal-free C-3 functionalization strategies, such as sulfenylation or selenylation, be applied to this compound to expand its chemical diversity?
- Methodological Answer : Radical-mediated chalcogenation at C3 is achieved using iodine (10 mol%) and K₂S₂O₈ (oxidant) in DMSO at 80°C. Thiols/diselenides (1.2 equiv) react selectively at C3 due to the electron-deficient pyrimidinone core. Gram-scale reactions require slow addition of thiols to prevent dimerization. Mechanistic studies (e.g., EPR for radical detection) confirm a thiyl/selenyl radical pathway .
Q. What are the key considerations in designing Suzuki-Miyaura cross-coupling reactions for this compound to achieve selective arylation at specific positions?
- Methodological Answer : Selective C7-arylation is achieved using Pd(PPh₃)₄ (5 mol%), Cs₂CO₃, and arylboronic acids in dioxane/water (4:1) at 100°C. Microwave irradiation (150 W, 30 min) enhances yields (85–95%). Competing reactivity at C9-Cl is minimized by steric hindrance from the pyrido ring. Post-reaction, the chloro group can be further modified via SNAr with amines .
Q. How does the introduction of substituents at position 9 influence the compound’s bioactivity, and what computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer : Substituting C9-Cl with hydroxyl or catechol groups enhances aldose reductase (ALR2) inhibition (IC₅₀: 0.1–1 μM) by forming hydrogen bonds with catalytic residues (Tyr48, His110). Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) validate binding modes. QSAR models using Hammett σ values and ClogP predict bioactivity trends .
Q. What experimental approaches are used to resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., ALR2 vs. PI3K inhibition) arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols using recombinant enzymes (e.g., human ALR2 expressed in E. coli) and control inhibitors (e.g., epalrestat). Orthogonal assays (e.g., cellular thermal shift for target engagement) confirm on-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
